molecular formula C21H34N2O2S B12187940 4-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide

4-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide

Cat. No.: B12187940
M. Wt: 378.6 g/mol
InChI Key: IHFVBIUHMPNMGF-UHFFFAOYSA-N
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Description

4-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclohexyl group, a tetramethylpiperidinyl group, and a benzene sulfonamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of nitroxides or hydroxylamines.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

4-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The tetramethylpiperidinyl group can act as a radical scavenger, capturing free radicals and preventing oxidative damage . The sulfonamide group can interact with specific enzymes, inhibiting their activity and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is unique due to its combination of a cyclohexyl group, a tetramethylpiperidinyl group, and a benzene sulfonamide group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C21H34N2O2S

Molecular Weight

378.6 g/mol

IUPAC Name

4-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C21H34N2O2S/c1-20(2)14-18(15-21(3,4)23-20)22-26(24,25)19-12-10-17(11-13-19)16-8-6-5-7-9-16/h10-13,16,18,22-23H,5-9,14-15H2,1-4H3

InChI Key

IHFVBIUHMPNMGF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3)C

Origin of Product

United States

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